molecular formula C14H11ClN4O4 B2956818 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1208377-77-8

1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2956818
CAS No.: 1208377-77-8
M. Wt: 334.72
InChI Key: RPVRUGJAFWYRGI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a furan-substituted oxadiazole ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with the Urea Moiety: The oxadiazole intermediate is then reacted with an isocyanate or a carbodiimide to form the urea linkage.

    Introduction of the Chloro and Methoxy Groups:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products:

    Oxidation Products: Furanones, hydroxylated derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or immune responses, thereby exerting its biological effects.

Comparison with Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea: Similar structure but with a thiophene ring instead of a furan ring.

    1-(5-Chloro-2-methoxyphenyl)-3-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)urea: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of both a chloro-substituted methoxyphenyl group and a furan-substituted oxadiazole ring, which confer distinct chemical and biological properties compared to its analogs.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O4/c1-21-10-5-4-8(15)7-9(10)16-13(20)17-14-19-18-12(23-14)11-3-2-6-22-11/h2-7H,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVRUGJAFWYRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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